2-Borono-6-methoxybenzoic acid
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Overview
Description
2-Borono-6-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is characterized by the presence of a boronic acid group and a methoxy group attached to a benzene ring.
Scientific Research Applications
2-Borono-6-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.
Industrial Production Methods: Industrial production of 2-borono-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Borono-6-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a borate ester.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Borate esters.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted benzoic acid derivatives.
Comparison with Similar Compounds
- 2-Bromo-6-methoxybenzoic acid
- 2-Chloro-6-methoxybenzoic acid
- 2-Fluoro-6-methoxybenzoic acid
Comparison: 2-Borono-6-methoxybenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to halogenated analogs. The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are not possible with bromo, chloro, or fluoro derivatives. This makes this compound a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-borono-6-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANBEBZGFTYXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681678 |
Source
|
Record name | 2-Borono-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-40-3 |
Source
|
Record name | 2-Borono-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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